4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate
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Overview
Description
4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The formation of the ester linkage between the phenyl and benzoate groups, typically using an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to 4-(Tert-butyl)phenyl 4-amino-3-nitrobenzoate.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, affect gene expression, or alter metabolic processes depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
- 4-tert-Butylcatechol
Uniqueness
This detailed article provides a comprehensive overview of 4-(Tert-butyl)phenyl 4-bromo-3-nitrobenzoate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16BrNO4 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C17H16BrNO4/c1-17(2,3)12-5-7-13(8-6-12)23-16(20)11-4-9-14(18)15(10-11)19(21)22/h4-10H,1-3H3 |
InChI Key |
PZQGJIUZHKAHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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